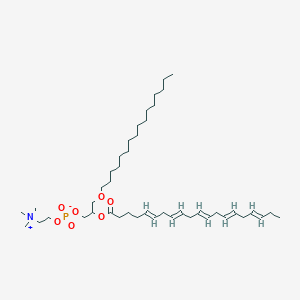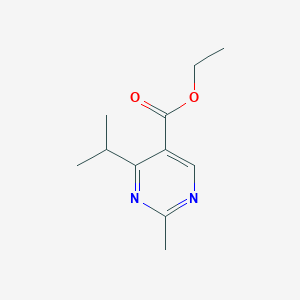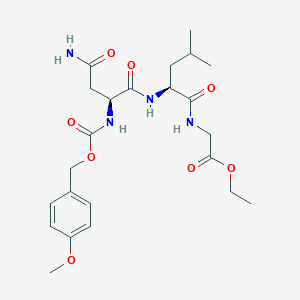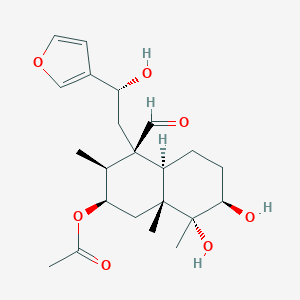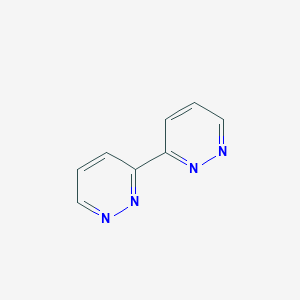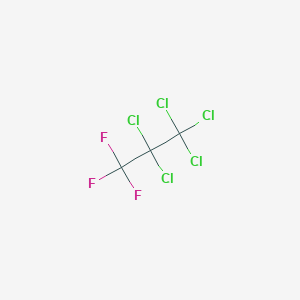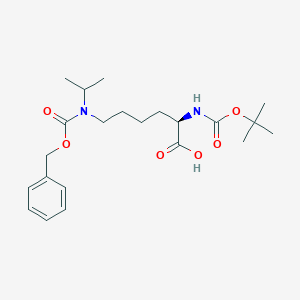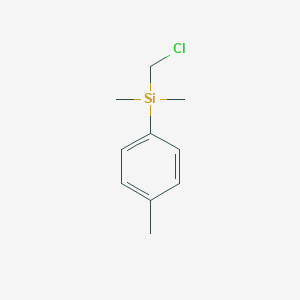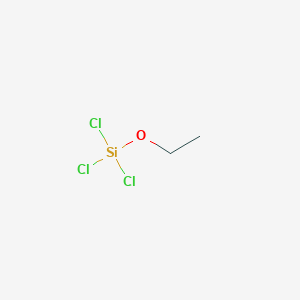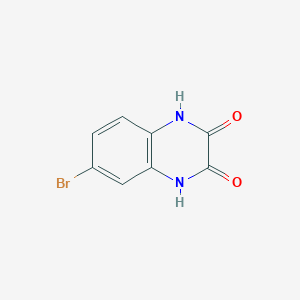
6-Bromoquinoxaline-2,3(1H,4H)-dione
Descripción general
Descripción
6-Bromoquinoxaline-2,3(1H,4H)-dione is a chemical compound with the molecular formula C8H5BrN2O2 . It has a molecular weight of 241.04 . The IUPAC name for this compound is 6-bromo-2,3-quinoxalinediol .
Molecular Structure Analysis
The molecular structure of 6-Bromoquinoxaline-2,3(1H,4H)-dione consists of a quinoxaline core, which is a type of heterocyclic compound . The compound has a bromine atom attached at the 6th position and two carbonyl groups at the 2nd and 3rd positions .Physical And Chemical Properties Analysis
6-Bromoquinoxaline-2,3(1H,4H)-dione is a solid at room temperature . It has a molecular weight of 241.04 g/mol . The compound has two hydrogen bond donor counts and two hydrogen bond acceptor counts . It has a topological polar surface area of 58.2 Ų .Aplicaciones Científicas De Investigación
Synthesis of Quinoxaline Derivatives
Quinoxaline derivatives, including “6-Bromoquinoxaline-2,3(1H,4H)-dione”, can be efficiently synthesized using a simple procedure. This involves a reaction catalyzed by titanium silicate (TS-1) of 1,2-diamines and 1,2-diketones in methanol at room temperature . This method is scalable to a multigram scale and the catalyst is recyclable .
Biological Activities
Quinoxalines are a versatile class of nitrogen-containing heterocyclic compounds of pharmacological importance due to their interesting biological activities . These include antiviral, antibiotic, anti-inflammatory, antiprotozoal, antihelmintic, antimalarial, antitubercular, antidepressant, kinase inhibitors, anticancer and also active against AIDS .
Organic Semiconductors
Quinoxaline derivatives have been reported for their applications in the synthesis of organic semiconductors . These materials are used in a variety of electronic devices, including organic light-emitting diodes (OLEDs), solar cells, and transistors .
Dyes
Quinoxaline derivatives are also used in the synthesis of dyes . These dyes can be used in a variety of applications, including textiles, printing inks, and plastics .
Electroluminescent Materials
Quinoxaline derivatives are used in the creation of electroluminescent materials . These materials emit light when an electric current or field is applied .
Medicinal Use
The quinoxaline derivative of general formula (I), which could potentially include “6-Bromoquinoxaline-2,3(1H,4H)-dione”, has been mentioned in a patent for its use as a medicine .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
Mecanismo De Acción
Target of Action
Quinoxaline derivatives, including 6-Bromoquinoxaline-2,3(1H,4H)-dione, are known to have a wide range of biological activities . They are valuable scaffolds in pharmaceuticals and bioactive natural products . .
Mode of Action
Quinoxaline derivatives are known for their interesting biological activities such as antiviral, antibiotic, anti-inflammatory, antiprotozoal, antihelmintic, antimalarial, antitubercular, antidepressant, kinase inhibitors, anticancer and also active against aids .
Biochemical Pathways
Quinoxaline derivatives are known to interact with a variety of biochemical pathways due to their broad spectrum of biological activities .
Result of Action
Given the broad spectrum of biological activities of quinoxaline derivatives, it can be inferred that they may have diverse effects at the molecular and cellular levels .
Propiedades
IUPAC Name |
6-bromo-1,4-dihydroquinoxaline-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-4-1-2-5-6(3-4)11-8(13)7(12)10-5/h1-3H,(H,10,12)(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCEGUPPDVPWCCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC(=O)C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50407929 | |
| Record name | 6-Bromo-1,4-dihydroquinoxaline-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50407929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromoquinoxaline-2,3(1H,4H)-dione | |
CAS RN |
1910-90-3 | |
| Record name | 6-Bromo-1,4-dihydroquinoxaline-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50407929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




